1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Orthogonal Protection Peptidomimetic Synthesis Chemoselective Deprotection

Multi-step synthesis of peptidomimetics and PROTACs demands precise chemoselective control. This bifunctional azetidine building block addresses that need via orthogonal Cbz (base-labile) / ethyl ester (acid-labile) protection, enabling sequential, site-specific deprotection without compromising the strained azetidine ring. • Orthogonal Cbz/Et pair permits staged deprotection; ethyl ester survives hydrogenolytic Cbz cleavage • Rigid azetidine core (~26 kcal/mol strain) induces turn conformations for macrocyclization • C3-quaternary amino group fully protected for late-stage pharmacophore elaboration • Suited for conformationally defined PROTAC linkers and 3-aminoazetidine bioisostere design

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 1434142-16-1
Cat. No. B1382253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
CAS1434142-16-1
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H18N2O4/c1-2-19-12(17)14(15)9-16(10-14)13(18)20-8-11-6-4-3-5-7-11/h3-7H,2,8-10,15H2,1H3
InChIKeyDTJQQAMSJAVYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: Orthogonally Protected Azetidine Scaffold


1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (CAS 1434142-16-1; MFCD27956945; C₁₄H₁₈N₂O₄; MW 278.3) is a bifunctional azetidine-based α,α-disubstituted amino acid building block. It features a conformationally constrained four-membered azetidine core bearing a C3-quaternary amino group flanked by two orthogonally removable carboxyl protecting groups: a base-labile benzyl (Cbz) carbamate at N1 and an acid-labile ethyl ester at C3 . This orthogonal protection strategy permits sequential and chemoselective deprotection, enabling controlled, site-specific elongation of the molecular scaffold without compromising the strained azetidine ring .

Why 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Cannot Be Replaced


Substituting 1-benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate with its closest in-class analogs (e.g., O1-tert-butyl O3-ethyl or O1-benzyl O3-methyl variants ) introduces unacceptable synthetic risk due to loss of orthogonal protection. The benzyl carbamate (Cbz) and ethyl ester pairing is non-redundant: the ethyl ester is stable to hydrogenolytic Cbz cleavage conditions, while the Cbz group survives mild acidic or nucleophilic ester hydrolysis [1]. In contrast, the 1-tert-butyl 3-ethyl analog (CAS 1011479-72-3) employs an acid-labile Boc group, rendering both protecting groups sensitive to acidic conditions and eliminating orthogonal selectivity . Similarly, the 1-benzyl 3-methyl analog (CAS 2375195-00-7) substitutes a methyl ester, which hydrolyzes ~5–10× faster than the ethyl ester under basic conditions, risking premature C3 deprotection during nucleophilic transformations . This compound is thus uniquely positioned for multi-step synthetic routes requiring staged, chemoselective deprotection of a conformationally locked amino acid core [1].

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate vs. 3-Aminoazetidine Analogs


Orthogonal Deprotection: Cbz vs. Ethyl Ester

This compound uniquely pairs a hydrogenolytically cleavable benzyl carbamate (Cbz) with an acid/base-stable ethyl ester. This combination enables sequential deprotection: the Cbz group can be removed quantitatively via catalytic hydrogenation (H₂, Pd/C) without affecting the ethyl ester, whereas the ethyl ester can be hydrolyzed with aqueous LiOH or NaOH while leaving the Cbz group intact [1]. This orthogonal reactivity is absent in the 1-tert-butyl 3-ethyl analog (CAS 1011479-72-3), where both the Boc and ethyl ester groups are acid-labile, and in the 1-benzyl 3-methyl analog (CAS 2375195-00-7), where the methyl ester is more susceptible to nucleophilic cleavage [2].

Orthogonal Protection Peptidomimetic Synthesis Chemoselective Deprotection

Conformational Constraint: Azetidine Core vs. Linear Amino Acids

The C3-quaternary α,α-disubstituted azetidine core imposes a rigid 60° dihedral angle constraint on the peptide backbone, which is unattainable with standard linear amino acids. In head-to-tail cyclic peptide synthesis, the 3-aminoazetidine (3-AAz) subunit induces a stable β-turn conformation, promoting macrocyclization efficiency [1]. Compared to the flexible β-alanine analog, the azetidine scaffold increases the population of the bioactive conformation by restricting rotational freedom, which can translate to enhanced target binding and metabolic stability [2].

Conformational Rigidity Peptide Turn Induction Metabolic Stability

Triple Reuptake Inhibitor Scaffold: 3-Aminoazetidine vs. 3-α-Oxyazetidine

In a direct head-to-head medicinal chemistry campaign, 3-aminoazetidine derivatives were designed as bioisosteric replacements for 3-α-oxyazetidine cores. Among 166 synthesized 3-aminoazetidine derivatives, lead compound 10dl exhibited a balanced inhibitory profile against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters with IC₅₀ values in the submicromolar to low micromolar range [1]. The 3-amino group enables hydrogen-bonding interactions that are absent in the 3-α-oxyazetidine series, contributing to improved transporter selectivity [2].

Triple Reuptake Inhibitor Antidepressant Neurotransmitter Transporter

Ring Strain: Azetidine Opening vs. Pyrrolidine and Piperidine

The four-membered azetidine ring possesses ~26 kcal/mol of ring strain, significantly higher than five-membered pyrrolidine (~6 kcal/mol) or six-membered piperidine (~0 kcal/mol) [1]. This strain enables selective nucleophilic ring-opening reactions under mild conditions, a feature exploited in the synthesis of functionalized 1,3-diaminopropane derivatives and bioactive quinolone antibiotics [2]. In contrast, the corresponding pyrrolidine or piperidine analogs remain intact under identical conditions, precluding ring-opening diversification.

Ring Strain Nucleophilic Ring Opening Building Block Reactivity

Validated Research Applications of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate


Orthogonally Protected Peptidomimetic & Macrocyclic Peptide Synthesis

The orthogonal Cbz/ethyl ester protection enables stepwise deprotection and coupling in the construction of conformationally constrained peptidomimetics. This compound is a direct precursor to 3-aminoazetidine-containing macrocycles, where the rigid azetidine core induces a turn conformation that facilitates head-to-tail cyclization [1]. The ethyl ester withstands hydrogenolytic Cbz removal, and subsequent ester hydrolysis exposes the C3-carboxylate for on-resin or solution-phase amide bond formation [2].

Triple Reuptake Inhibitor Pharmacophore Synthesis

The 3-aminoazetidine scaffold serves as a validated bioisostere for 3-α-oxyazetidine in the design of broad-spectrum antidepressants targeting hSERT, hNET, and hDAT [3]. 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate provides a fully protected entry point for elaborating the C3-amino group into diverse pharmacophores while preserving the strained azetidine core until advanced synthetic stages [2].

Late-Stage Diversification via Strain-Release Amination

The azetidine ring's high strain energy (~26 kcal/mol) enables selective nucleophilic ring-opening with amines, thiols, or alcohols under mild conditions [4]. This reactivity allows the compound to serve as a precursor to 1,3-diaminopropane derivatives and functionalized quinolone antibiotic scaffolds, offering diversification pathways unavailable to pyrrolidine or piperidine building blocks [5].

PROTAC Linker Synthesis

As a member of the "Protein Degrader Building Blocks" family , this compound's bifunctional protection and rigid azetidine core are well-suited for constructing conformationally defined PROTAC linkers. The orthogonal protecting groups allow sequential conjugation to E3 ligase ligands and target protein binders, while the azetidine ring imparts rigidity that can optimize ternary complex formation and degradation efficiency [2].

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